5-Bromo-3-chloropyridine-2-carboxylic acid
Overview
Description
5-Bromo-3-chloropyridine-2-carboxylic acid is an organic compound with the molecular formula C6H3BrClNO2. It is a white crystalline solid that is soluble in some organic solvents such as methanol and ethanol . This compound is used as an intermediate in organic synthesis and can serve as a catalyst in various chemical reactions .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-3-chloropicolinic acid are currently unknown
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.34-2.08 , which can influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 5-Bromo-3-chloropicolinic acid’s action are currently unknown
Action Environment
The action, efficacy, and stability of 5-Bromo-3-chloropicolinic acid can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . It is recommended to be stored in a sealed container in a dry environment at 2-8°C . Furthermore, the compound’s solubility can affect its bioavailability and action. It is predicted to be soluble, with a solubility of 0.283-0.459 mg/ml .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-chloropyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes such as BACE-1 and BACE-2, which are involved in the cleavage of amyloid precursor proteins . These interactions are crucial for studying the inhibition mechanisms of these enzymes, which are linked to neurodegenerative diseases like Alzheimer’s disease. The compound’s ability to form stable complexes with these enzymes makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it has been observed to alter metabolic pathways, leading to changes in the levels of various metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux, leading to changes in the levels of various metabolites. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-3-chloropyridine-2-carboxylic acid is typically synthesized by reacting 3-chloropyridine-2-carboxylic acid with a brominating agent . The reaction conditions often involve the use of solvents like methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions to facilitate substitution reactions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Coupling Reactions: Biaryl compounds formed through the coupling of this compound with arylboronic acids.
Scientific Research Applications
5-Bromo-3-chloropyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloropyridine
- 3-Bromo-2-chloropyridine
- 5-Bromo-2-chloropyridine-3-carbonitrile
- 5-Bromo-2-chloropyridine-4-carboxaldehyde
Uniqueness
5-Bromo-3-chloropyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-3-chloropyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHRXSNSIGEBSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672923 | |
Record name | 5-Bromo-3-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189513-51-6 | |
Record name | 5-Bromo-3-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-chloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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